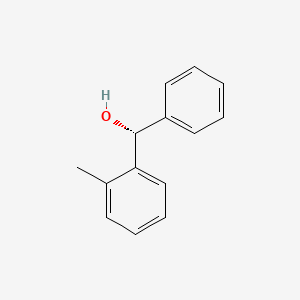
N-Ethyl-1H-indazol-3-amine; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-1H-indazol-3-amine (NEI) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular formula of C8H10N2 and a molecular weight of 134.18 g/mol. NEI has a purity of 99% and is insoluble in water. It is a versatile compound that has been used to study a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-1H-indazol-3-amine; 99% has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various compounds on gene expression. N-Ethyl-1H-indazol-3-amine; 99% has also been used to study the effects of compounds on the immune system and to study the effects of compounds on the cardiovascular system.
Wirkmechanismus
N-Ethyl-1H-indazol-3-amine; 99% acts as an agonist of the GABAA receptor, which is a type of ionotropic receptor located in the central nervous system. When N-Ethyl-1H-indazol-3-amine; 99% binds to the GABAA receptor, it causes an influx of chloride ions into the cell, resulting in a decrease in neuronal excitability. This decrease in neuronal excitability causes a variety of effects, including sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects
N-Ethyl-1H-indazol-3-amine; 99% has been found to have a variety of biochemical and physiological effects. It has been found to have anxiolytic, sedative, and muscle-relaxant effects. It has also been found to have anticonvulsant and anti-inflammatory effects. In addition, N-Ethyl-1H-indazol-3-amine; 99% has been found to have a variety of effects on the cardiovascular system, including vasodilation and decreased heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
N-Ethyl-1H-indazol-3-amine; 99% has a number of advantages for lab experiments. It is a highly pure compound with a purity of 99%. It is also relatively easy to synthesize and is relatively inexpensive. However, N-Ethyl-1H-indazol-3-amine; 99% has a few limitations for lab experiments. It is insoluble in water, which means it must be dissolved in a solvent before it can be used in experiments. In addition, it has a short shelf-life and must be stored at low temperatures.
Zukünftige Richtungen
There are a number of potential future directions for N-Ethyl-1H-indazol-3-amine; 99% research. For example, further research could be conducted to explore the effects of N-Ethyl-1H-indazol-3-amine; 99% on other physiological systems, such as the endocrine system and the digestive system. In addition, further research could be conducted to explore the potential therapeutic applications of N-Ethyl-1H-indazol-3-amine; 99%, such as its potential use as an anxiolytic or anticonvulsant. Furthermore, further research could be conducted to explore the potential side effects of N-Ethyl-1H-indazol-3-amine; 99%, as well as its potential interactions with other drugs. Finally, further research could be conducted to explore the potential mechanisms of action of N-Ethyl-1H-indazol-3-amine; 99%, as well as its potential mechanisms of toxicity.
Synthesemethoden
N-Ethyl-1H-indazol-3-amine; 99% can be synthesized through a two-step process. The first step involves the reaction of 1-bromo-3-indazole with ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) at room temperature. The second step involves the reaction of the resulting intermediate with hydrochloric acid in acetonitrile at room temperature. This two-step process yields N-Ethyl-1H-indazol-3-amine; 99% with a purity of 99%.
Eigenschaften
IUPAC Name |
N-ethyl-1H-indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-10-9-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOUSGCPXCBABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

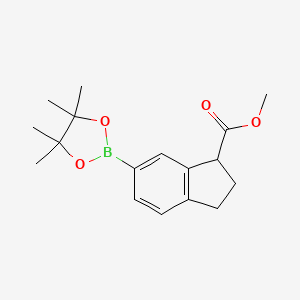
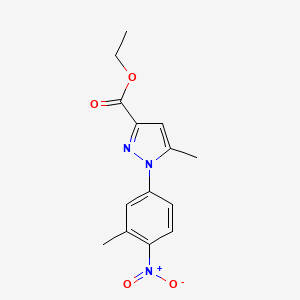

![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)
![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)
![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)

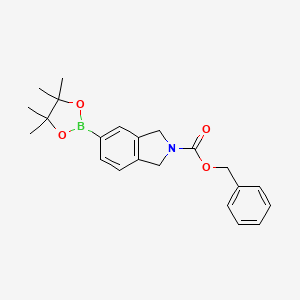
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)

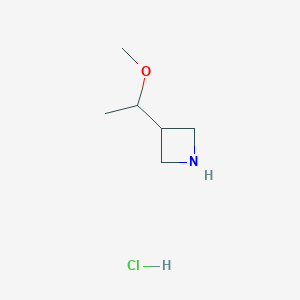
![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)
![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)
